REACTION_CXSMILES
|
C[O:2][C:3](=[O:25])[CH:4]([NH:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:5][C:6]1[C:11]([CH3:12])=[CH:10][C:9]([C:13](=[O:15])[NH2:14])=[CH:8][C:7]=1[CH3:16].CS(C)=O.OO.C(=O)([O-])[O-].[K+].[K+]>O>[C:21]([O:20][C:18]([NH:17][CH:4]([CH2:5][C:6]1[C:11]([CH3:12])=[CH:10][C:9]([C:13](=[O:15])[NH2:14])=[CH:8][C:7]=1[CH3:16])[C:3]([OH:25])=[O:2])=[O:19])([CH3:24])([CH3:23])[CH3:22] |f:3.4.5|
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
COC(C(CC1=C(C=C(C=C1C)C(N)=O)C)NC(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
158 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
43.5 (± 1.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with addition funnel, mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
heating mantel
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
ADDITION
|
Details
|
added dropwise over 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
During the addition
|
Type
|
TEMPERATURE
|
Details
|
a temperature increase
|
Type
|
CUSTOM
|
Details
|
(from 23° C. to 34° C.)
|
Type
|
ADDITION
|
Details
|
to the warm mixture was added activated carbon (ECOSORB-941) (37.5 g, 15% by weight)
|
Type
|
TEMPERATURE
|
Details
|
The resulting slurry was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered hot through CELITE®
|
Type
|
WASH
|
Details
|
The CELITE® pad was rinsed with H2O (1.5 L)
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was cooled to about 10° C.
|
Type
|
CUSTOM
|
Details
|
quenched with 2.0N HCl (pH 2, 1.22 L)
|
Type
|
CUSTOM
|
Details
|
to yield a mixture
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
WAIT
|
Details
|
The mixture was aged under agitation for a period of about 4 hours in an ice bath
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried for 48 hours in a vacuum oven
|
Duration
|
48 h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC(C(=O)O)CC1=C(C=C(C=C1C)C(N)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C[O:2][C:3](=[O:25])[CH:4]([NH:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:5][C:6]1[C:11]([CH3:12])=[CH:10][C:9]([C:13](=[O:15])[NH2:14])=[CH:8][C:7]=1[CH3:16].CS(C)=O.OO.C(=O)([O-])[O-].[K+].[K+]>O>[C:21]([O:20][C:18]([NH:17][CH:4]([CH2:5][C:6]1[C:11]([CH3:12])=[CH:10][C:9]([C:13](=[O:15])[NH2:14])=[CH:8][C:7]=1[CH3:16])[C:3]([OH:25])=[O:2])=[O:19])([CH3:24])([CH3:23])[CH3:22] |f:3.4.5|
|
Name
|
|
Quantity
|
250 g
|
Type
|
reactant
|
Smiles
|
COC(C(CC1=C(C=C(C=C1C)C(N)=O)C)NC(=O)OC(C)(C)C)=O
|
Name
|
|
Quantity
|
750 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
158 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
750 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
43.5 (± 1.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equipped with addition funnel, mechanical stirrer
|
Type
|
TEMPERATURE
|
Details
|
heating mantel
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser
|
Type
|
ADDITION
|
Details
|
added dropwise over 30 minutes
|
Duration
|
30 min
|
Type
|
ADDITION
|
Details
|
During the addition
|
Type
|
TEMPERATURE
|
Details
|
a temperature increase
|
Type
|
CUSTOM
|
Details
|
(from 23° C. to 34° C.)
|
Type
|
ADDITION
|
Details
|
to the warm mixture was added activated carbon (ECOSORB-941) (37.5 g, 15% by weight)
|
Type
|
TEMPERATURE
|
Details
|
The resulting slurry was refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
filtered hot through CELITE®
|
Type
|
WASH
|
Details
|
The CELITE® pad was rinsed with H2O (1.5 L)
|
Type
|
TEMPERATURE
|
Details
|
The resulting mixture was cooled to about 10° C.
|
Type
|
CUSTOM
|
Details
|
quenched with 2.0N HCl (pH 2, 1.22 L)
|
Type
|
CUSTOM
|
Details
|
to yield a mixture
|
Type
|
CUSTOM
|
Details
|
precipitated
|
Type
|
WAIT
|
Details
|
The mixture was aged under agitation for a period of about 4 hours in an ice bath
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
dried for 48 hours in a vacuum oven
|
Duration
|
48 h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)NC(C(=O)O)CC1=C(C=C(C=C1C)C(N)=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |